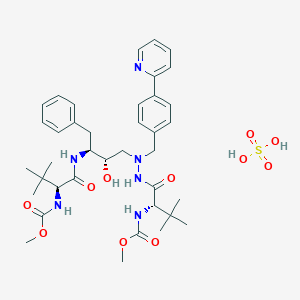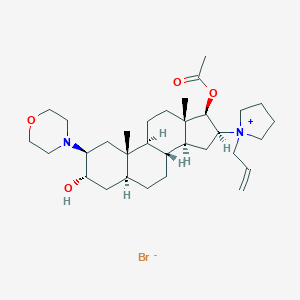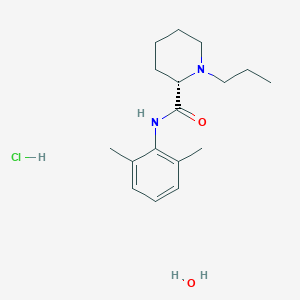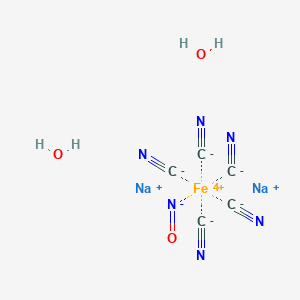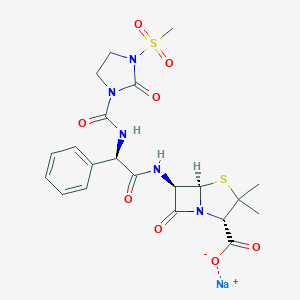
Clorhidrato de nefopam
Descripción general
Descripción
Nefopam hydrochloride, also known as ethyl-2-(3-methoxy-2-methyl-4-pyridinyl)-3-pyridinecarboxylate hydrochloride, is an analgesic drug used for the relief of pain. It is a centrally acting non-opioid analgesic with a unique mechanism of action, which makes it an attractive alternative to opioid analgesics. Nefopam hydrochloride has been used in clinical practice since the 1970s and is commonly used in Europe and Asia. It is not approved for use in the United States.
Aplicaciones Científicas De Investigación
Manejo del dolor postoperatorio
Nefopam se ha utilizado como adyuvante en la analgesia controlada por el paciente (PCA) para el dolor postoperatorio agudo en pacientes que se someten a cirugía laparoscópica de cáncer colorrectal . Ha demostrado ser eficaz en el manejo del dolor postoperatorio, que sigue siendo un problema clínico significativo a pesar de los avances en las técnicas quirúrgicas laparoscópicas y la gestión perioperatoria .
Analgésico no opioide
Nefopam es un analgésico no opioide que se ha utilizado en regímenes multimodales . Se ha utilizado para controlar el dolor postoperatorio, reducir el uso de opioides y mejorar la calidad de la recuperación en pacientes que se someten a colecistectomía laparoscópica asistida por robot de un solo puerto (RALC) con un bloqueo del dolor parietal .
Manejo de la hiperalgesia
Nefopam se ha utilizado para controlar la hiperalgesia postoperatoria aguda causada por la reparación artroscópica del manguito rotador . Se ha evaluado como un analgésico no opioide postoperatorio después de cirugías de hombro .
Alternativa a la analgesia basada en opioides
Nefopam es preferible a la analgesia controlada por paciente intravenosa basada en opioides (IV-PCA) debido al riesgo de náuseas y vómitos postoperatorios (PONV) .
Mecanismo De Acción
Target of Action
Nefopam hydrochloride is a non-opioid analgesic primarily used for moderate to severe pain . It is known to inhibit the reuptake of neurotransmitters including serotonin, noradrenaline, and dopamine . Additionally, it blocks sodium and calcium channels in the central nervous system .
Mode of Action
Nefopam acts in the brain and spinal cord to relieve pain via novel mechanisms . It exerts its antinociceptive effects through triple monoamine reuptake inhibition, and antihyperalgesic activity through modulation of glutamatergic transmission . This means that nefopam interrupts the pain messages being sent to the brain and also acts in the brain to stop pain messages from being felt .
Biochemical Pathways
It is known that nefopam’s analgesic effects involve multiple pathways including voltage-sensitive calcium and sodium channels and inhibition of serotonin and norepinephrine reuptake .
Pharmacokinetics
Nefopam has a low bioavailability . It is approximately 73% protein-bound across a plasma range of 7 to 226 ng/mL . The metabolism of nefopam is hepatic, by N-demethylation and via other routes . The elimination half-life of nefopam is between 3-8 hours, and its metabolite, desmethylnefopam, has a half-life of 10-15 hours . Nefopam is excreted in the urine (79.3%) and feces (13.4%) .
Result of Action
The result of nefopam’s action is the relief of moderate to severe pain . It is particularly effective for postoperative pain . Nefopam was found to be significantly more effective than aspirin as an analgesic in one clinical trial . It does have a greater incidence of side effects such as sweating, dizziness, and nausea, especially at higher doses .
Safety and Hazards
Common side effects of Nefopam Hydrochloride include nausea, nervousness, dry mouth, light-headedness, and urinary retention . Less common side effects include vomiting, blurred vision, drowsiness, sweating, insomnia, headache, confusion, hallucinations, tachycardia, and aggravation of angina . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Análisis Bioquímico
Biochemical Properties
Nefopam hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It is thought to act via multiple mechanisms including potent inhibition of serotonin–norepinephrine reuptake and modulation of voltage-sensitive calcium and sodium channels . The detailed mechanism remains unclear .
Cellular Effects
Nefopam hydrochloride has been shown to have significant effects on various types of cells and cellular processes. It acts in the brain and spinal cord to relieve pain via novel mechanisms: antinociceptive effects from triple monoamine reuptake inhibition, and antihyperalgesic activity through modulation of glutamatergic transmission . It may also enhance motor neuron excitability .
Molecular Mechanism
It does not bind to opiate receptors . Its analgesic action is thought to be due to its ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nefopam hydrochloride have been observed to change over time. Following a 60mg oral dose in healthy subjects, peak blood concentrations of 29 to 67ng/ml occurred at about 2 hours .
Dosage Effects in Animal Models
In animal models, the effects of Nefopam hydrochloride vary with different dosages. When ‘higher’ dose ratios were compared, morphine and pethidine were usually more effective than Nefopam hydrochloride, possibly due to a ‘ceiling effect’ for analgesia which may occur with higher doses of Nefopam hydrochloride .
Metabolic Pathways
Nefopam hydrochloride is extensively metabolized in the liver, with less than 5% being excreted in the urine in unchanged form . The major metabolic pathway involves N-demethylation .
Transport and Distribution
Nefopam hydrochloride is distributed throughout the body with estimated volumes of distribution of 410 ± 115 L, 447 ± 98 L, and 535 ± 139 L . It is about 75% protein-bound .
Subcellular Localization
Given that it acts in the brain and spinal cord to relieve pain, it is likely that it is localized in the neurons within these regions .
Propiedades
IUPAC Name |
5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDEAGGEXEMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23327-57-3 (hydrochloride) | |
| Record name | Nefopam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048535 | |
| Record name | Nefopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13669-70-0, 23327-57-3 | |
| Record name | Nefopam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nefopam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nefopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12293 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | nefopam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nefopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nefopam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEFOPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UP8060B7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






